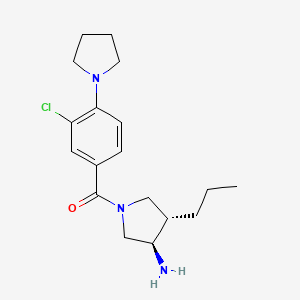
N'-(4-isopropoxybenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-isopropoxybenzylidene)benzenesulfonohydrazide, also known as IBH, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. IBH is a hydrazide derivative that has been synthesized and studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
Hg2+ Sensor Development
A novel derivative, synthesized from a condensation method involving nitrobenzaldehyde and benzenesulfonylhydrazine reactants, was characterized using various spectroscopic techniques. This derivative was used to develop a sensitive and selective sensor for mercury (Hg2+) detection. A thin coating of the derivative was deposited on a glassy carbon electrode, demonstrating enhanced chemical performances towards Hg2+, including higher sensitivity and reproducibility. This sensor was successfully applied for the selective measurement of Hg2+ in spiked water samples, providing satisfactory results (Hussain et al., 2017).
Synthesis and Bioactivity Studies
A series of new benzenesulfonamides was synthesized, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, to investigate their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, indicating their significance for further anti-tumor activity studies. These compounds exhibited strong inhibition of human cytosolic isoforms hCA I and II, suggesting their potential therapeutic applications (Gul et al., 2016).
Ga3+ Sensor Probe Fabrication
Methoxybenzylidenebenzenesulfonohydrazide (MBBSH) derivatives were synthesized for the selective detection of gallium (Ga3+) ions. These compounds were characterized and used to modify a glassy carbon electrode, creating a sensitive and selective Ga3+ sensor probe. The modified electrode showed high sensitivity and acceptable results for Ga3+ determination in spiked biological and environmental samples, highlighting its potential for practical applications in detecting Ga3+ ions (Hussain et al., 2018).
Synthesis of Schiff Base for Anti-Ulcer Activity
The synthesis of 2’-(5-Chloro-2-Hydroxybenzylidene) Benzenesulfanohydrazide Schiff base was explored for its anti-ulcer activity against ethanol-induced gastric mucosal lesions in rats. The compound demonstrated significant preventive activity, offering a promising approach for the development of new therapeutic agents for ulcer treatment (Gwaram et al., 2012).
Potential Bioactive Schiff Base Compounds
A study on Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives revealed their significant bioactive properties. These compounds exhibited remarkable antibacterial, antifungal, antioxidant, and cytotoxic activities. Additionally, their interaction with Salmon sperm DNA was investigated, indicating their potential as effective agents in various biomedical applications (Sirajuddin et al., 2013).
Propriétés
IUPAC Name |
N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13(2)21-15-10-8-14(9-11-15)12-17-18-22(19,20)16-6-4-3-5-7-16/h3-13,18H,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFGSDPFRRDXSH-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(isoxazol-5-ylmethyl)-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5576539.png)
![3-({1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5576541.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide](/img/structure/B5576542.png)
![[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5576549.png)
![5-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5576554.png)

![N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B5576582.png)
![4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5576587.png)
![N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5576592.png)
![N-[4-(dimethylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5576597.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5576599.png)

![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5576611.png)
![1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5576627.png)
